4-(Bromomethyl)-[3,4'-bipyridin]-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-[3,4’-bipyridin]-6-ol is an organic compound that belongs to the class of bipyridines. This compound is characterized by the presence of a bromomethyl group attached to the 4th position of the bipyridine ring and a hydroxyl group at the 6th position. Bipyridines are known for their ability to form complexes with metals, making them valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-[3,4’-bipyridin]-6-ol typically involves the bromination of a precursor bipyridine compound. One common method involves the use of N-bromosuccinimide as the brominating agent. The reaction is carried out in a suitable solvent such as acetone, dichloromethane, or acetonitrile, under controlled temperature conditions . The reaction mixture is then subjected to illumination to facilitate the bromination process.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized using continuous flow photochemical methods. This approach allows for better control over reaction conditions, higher yields, and improved purity of the final product. The use of automated systems and green chemistry principles ensures that the process is efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-[3,4’-bipyridin]-6-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom and form a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products
The major products formed from these reactions include substituted bipyridines, ketones, aldehydes, and reduced bipyridine derivatives.
Scientific Research Applications
4-(Bromomethyl)-[3,4’-bipyridin]-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes
Biology: The compound is investigated for its potential as a bioactive molecule. Its derivatives are studied for their interactions with biological targets, such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to form complexes with metals makes it a candidate for drug development, particularly in the field of metallopharmaceuticals.
Industry: The compound is used in the development of advanced materials, such as metal-organic frameworks and coordination polymers. .
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-[3,4’-bipyridin]-6-ol involves its ability to form complexes with metal ions. The bipyridine moiety acts as a chelating agent, binding to metal ions through its nitrogen atoms. This interaction can modulate the activity of the metal center, influencing various chemical and biological processes. The bromomethyl and hydroxyl groups can participate in additional interactions, further enhancing the compound’s reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(bromomethyl)-2,2’-bipyridine: Similar in structure but with an additional bromomethyl group, leading to different reactivity and applications.
4-(Bromomethyl)-3,5-dimethylisoxazole: Contains a bromomethyl group but differs in the core structure, resulting in distinct chemical properties and uses.
Uniqueness
4-(Bromomethyl)-[3,4’-bipyridin]-6-ol is unique due to its specific substitution pattern, which allows for versatile chemical modifications and the formation of stable metal complexes. This makes it particularly valuable in coordination chemistry and materials science.
Properties
Molecular Formula |
C11H9BrN2O |
---|---|
Molecular Weight |
265.11 g/mol |
IUPAC Name |
4-(bromomethyl)-5-pyridin-4-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C11H9BrN2O/c12-6-9-5-11(15)14-7-10(9)8-1-3-13-4-2-8/h1-5,7H,6H2,(H,14,15) |
InChI Key |
TWKMCEURMKMNMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CNC(=O)C=C2CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.